molecular formula C11H8FNO2 B13301163 2-Fluoro-2-(isoquinolin-8-yl)acetic acid

2-Fluoro-2-(isoquinolin-8-yl)acetic acid

Katalognummer: B13301163
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: KJVPETOPFAEKHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(isoquinolin-8-yl)acetic acid typically involves the reaction of isoquinoline derivatives with fluorinated acetic acid precursors. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced into the acetic acid moiety. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-2-(isoquinolin-8-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-2-(isoquinolin-8-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Fluoro-2-(isoquinolin-8-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can lead to cell death, making the compound a potential candidate for antimicrobial or anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.

    Isoquinoline Derivatives: Compounds such as berberine and papaverine, which have various pharmacological effects.

Uniqueness

2-Fluoro-2-(isoquinolin-8-yl)acetic acid is unique due to its specific structural features, including the presence of both a fluorine atom and an isoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H8FNO2

Molekulargewicht

205.18 g/mol

IUPAC-Name

2-fluoro-2-isoquinolin-8-ylacetic acid

InChI

InChI=1S/C11H8FNO2/c12-10(11(14)15)8-3-1-2-7-4-5-13-6-9(7)8/h1-6,10H,(H,14,15)

InChI-Schlüssel

KJVPETOPFAEKHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.